1-Oxa-7-azaspiro[4.5]decane-2,6-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[4.5]decane-2,10-dione |
InChI |
InChI=1S/C8H11NO3/c10-6-2-4-8(12-6)3-1-5-9-7(8)11/h1-5H2,(H,9,11) |
InChI Key |
AFWGAGCKNZCORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)O2)C(=O)NC1 |
Origin of Product |
United States |
Contextualization Within Spirocyclic Heterocyclic Chemistry Research
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in various scientific domains due to their unique three-dimensional structures. mdpi.com The introduction of heteroatoms such as oxygen and nitrogen into these scaffolds gives rise to spirocyclic heterocycles, a class of molecules with diverse industrial and biomedical applications. mdpi.comresearchgate.net The synthesis of such complex structures, including various oxa-azaspiro[4.5]decane derivatives, is an active area of research, with methodologies being developed to control stereochemistry and achieve high yields. researchgate.net
The 1-oxa-7-azaspiro[4.5]decane core is a specific example of a spiroheterocyclic system that has been explored for various applications. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as selective σ1 receptor ligands, highlighting their potential in the development of brain imaging agents. nih.gov Similarly, other related structures like 1,4-dioxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as σ1 receptor radioligands for tumor imaging. nih.gov The exploration of these related spirocycles underscores the potential for discovering novel biological activities within this class of compounds.
Significance of Lactam Lactone Scaffolds in Modern Chemical Research
The fusion of lactam and lactone rings within a single molecule creates a scaffold with significant potential in medicinal chemistry. Both lactams, which are cyclic amides, and lactones, which are cyclic esters, are prevalent in a wide array of biologically active natural products and pharmaceuticals. rsc.orgresearchgate.net
Lactam-containing molecules are well-known for their antibiotic properties, as exemplified by the penicillins and cephalosporins. researchgate.net Beyond their antibacterial activity, lactam derivatives have been investigated as anticancer agents, cholesterol-absorption inhibitors, and for other therapeutic applications. nih.gov The strained nature of some lactam rings makes them versatile synthetic intermediates for accessing other valuable molecules. researchgate.netnih.gov
Lactones are also ubiquitous in nature and are crucial components of many pharmaceuticals. rsc.org The development of synthetic methods to access lactones and lactams, particularly through the functionalization of C-H bonds, is a significant focus of modern organic chemistry. rsc.org The combination of these two pharmacologically important motifs in a spirocyclic system, as seen in 1-Oxa-7-azaspiro[4.5]decane-2,6-dione, presents an intriguing target for drug discovery programs.
Overview of Current Academic Research Trajectories Involving 1 Oxa 7 Azaspiro 4.5 Decane 2,6 Dione
While specific research on 1-Oxa-7-azaspiro[4.5]decane-2,6-dione is not extensively documented, significant academic efforts have been directed towards structurally similar compounds, particularly derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione. researchgate.netnih.govnih.gov The primary focus of this research has been on the synthesis of these compounds and the evaluation of their antitumor activity. nih.govnih.gov
A key synthetic strategy involves the metal-catalyzed oxidative cyclization of amide precursors. nih.gov Researchers have synthesized series of these spirodienone derivatives and tested their efficacy against various cancer cell lines, including human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa). nih.govnih.gov Many of these compounds have demonstrated moderate to potent anticancer activity, with some derivatives showing IC50 values in the nanomolar range. nih.gov
The following table summarizes the in vitro antitumor activity of selected 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against different cancer cell lines.
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
| Data sourced from reference nih.gov |
This research trajectory suggests that a primary application of spirocyclic lactam-lactone systems like this compound lies in the field of oncology.
Identified Academic Research Gaps and Future Directions in Compound Exploration
Retrosynthetic Strategies for Complex Spirocyclic Systems Containing Lactam-Lactone Moieties
Retrosynthetic analysis of the this compound framework reveals several potential disconnection points. A primary strategy involves the disconnection of the spirocyclic junction, which simplifies the target into two separate heterocyclic precursors: a lactone and a lactam. However, the subsequent re-formation of the spiro-center in a controlled manner is a significant hurdle.
A more common and effective approach is to disconnect one of the heterocyclic rings from a pre-existing spirocyclic intermediate. For instance, the lactam ring can be retrosynthetically disconnected to a spiro-lactone precursor bearing an amino and an ester group at the appropriate positions. This strategy allows for the construction of the quaternary spiro-center at an earlier stage, often through a Michael addition or a similar conjugate addition reaction.
Another powerful retrosynthetic approach involves intramolecular cyclization reactions. The target molecule can be envisioned as arising from a linear precursor containing all the necessary carbon and heteroatom functionalities. A key cyclization step, such as an intramolecular aldol (B89426) condensation, a Dieckmann condensation, or a ring-closing metathesis, can then be employed to forge one or both of the heterocyclic rings and concurrently establish the spirocyclic core. The synthesis of spiro-fused β-lactone-γ-lactam systems, for example, has been achieved through an aldol ring closure of a malonamide (B141969) precursor. scispace.com
Total Synthesis Approaches to the this compound Core Structure
The total synthesis of natural products containing the this compound core, such as harringtonolide, has been a subject of intense research. nih.govumich.edu These syntheses often showcase innovative and elegant strategies for the construction of the spirocyclic system.
One notable approach to a related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione system involved a key metal-catalyzed oxidative cyclization of an amide precursor. researchgate.netnih.gov This strategy highlights the use of transition metals to facilitate the formation of the spirocyclic framework.
The synthesis of spiro-β-lactams, a related class of compounds, has been achieved through various methods, including 1,3-dipolar cycloaddition reactions and phosphane-catalyzed [3+2] annulations. nih.govnih.govuc.pt These cycloaddition strategies provide a powerful means of constructing the spirocyclic core with a high degree of stereocontrol.
A unified strategy for the synthesis of cephanolide A and harringtonolide, both of which contain complex polycyclic systems that include the this compound moiety, has been reported. chemrxiv.orgchemrxiv.org This approach featured a palladium-catalyzed cross-coupling and an intramolecular Diels-Alder reaction to rapidly assemble the carbon framework. chemrxiv.orgchemrxiv.org
Stereoselective and Enantioselective Synthesis Techniques
The presence of a quaternary stereocenter at the spiro-junction of this compound necessitates the use of stereoselective and enantioselective synthetic methods to control the three-dimensional arrangement of the molecule.
Asymmetric Catalysis in Spirocyclization Reactions
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds. acs.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the spirocyclization reaction. For instance, nickel-catalyzed enantioselective lactone α-spirocyclization has been developed for the synthesis of spirocycles containing all-carbon quaternary centers. acs.org Organocatalysis, in combination with transition metal catalysis, has also been successfully employed for the enantioselective synthesis of spiro heterocyclic compounds. nih.gov
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the spiro-center. For example, the Strecker reaction employing chiral amine auxiliaries has been used to install the chiral amino acid moiety in the synthesis of spiro[3.3]heptane glutamate (B1630785) analogs. nih.gov After the desired stereochemistry is established, the auxiliary is removed.
Organocatalytic Methods for Stereocontrol
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. rsc.orgresearchgate.net Chiral organocatalysts, such as proline and its derivatives, can effectively control the stereochemistry of various reactions, including those used to construct spirocyclic systems. rsc.org Organocatalytic asymmetric dearomative spirocyclization/oxa-Michael addition sequences have been developed for the synthesis of polycyclic tetralones. acs.org Furthermore, organocatalytic cascade reactions have been utilized to generate unique spiro-bridged heterocyclic compounds with high diastereoselectivity. nih.gov
Green Chemistry Principles and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize the environmental impact of chemical processes. nih.gov This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that reduce waste.
Microwave-assisted organic synthesis has been explored as a green approach for the synthesis of spiro compounds, often in combination with ionic liquids as catalysts. mdpi.comnih.gov This technique can significantly reduce reaction times and improve yields. mdpi.com The use of visible-light-induced intramolecular cyclization offers a green and efficient method for synthesizing tetrahydroquinoline spiro[5.6] compounds without the need for metals or additional oxidants. acs.org Furthermore, the development of catalytic systems that operate under ambient conditions and utilize benign reagents, such as carbon dioxide, for the synthesis of spirocyclic carbonates, aligns with the goals of green chemistry. rsc.org The use of continuous flow techniques also presents a sustainable route to chiral spiroisoxazoline-penicillanates. rsc.org
Solvent-Free Synthesis Approaches
Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating the need for conventional organic solvents. These reactions are often conducted by heating the neat reactants or by using mechanochemical methods like ball milling.
A notable example in the synthesis of related azaspiro compounds involves the reaction of a dicarboxylic acid with urea (B33335) under high-temperature, solvent-free conditions. This method, while applied to an analogue, demonstrates the feasibility of forming the spiro-lactam framework without a solvent medium. researchgate.net More broadly, the Castagnoli-Cushman reaction, which is used to create γ- and δ-lactams, has been successfully adapted to a solvent-free protocol. This approach not only aligns with green chemistry principles by minimizing waste but has also been shown to broaden the scope of achievable substitution patterns around the lactam core compared to traditional methods that use high-boiling aromatic solvents. researchgate.net The convenient product isolation, often requiring only aqueous workups, further enhances the environmental friendliness of this methodology. researchgate.net While direct solvent-free synthesis of the this compound core is an emerging area, these examples highlight the potential of solvent-free and mechanochemical techniques for the atom-economical construction of complex spirocyclic lactams.
Biocatalytic Methods for Specific Transformations
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, sustainable conditions. mdpi.comresearchgate.net For the synthesis of chiral spirocycles like this compound, enzymes offer unparalleled stereocontrol, which is crucial for producing enantiomerically pure compounds.
Biocatalytic dearomative spirocyclization has recently emerged as a powerful strategy for building these three-dimensional frameworks. mdpi.comresearchgate.net Enzymes such as cytochrome P450s and multicopper oxidases can transform aromatic precursors like phenols and furans into enantioenriched spirocycles. mdpi.comresearchgate.net
A particularly relevant example is the development of a multi-enzyme, one-pot cascade reaction that converts hydroxy-functionalized furans into optically pure spirolactone building blocks. acs.org This system combines a chloroperoxidase, an oxidase, and an alcohol dehydrogenase to achieve an efficient transformation. acs.org This fully biocatalytic method was successfully applied to the total synthesis of the natural product (+)-crassalactone D, demonstrating its practical utility in constructing the γ-oxaspiro γ-lactone core. acs.org Engineered enzymes, such as variants of the B12-dependent transcription factor CarH, have also been repurposed to catalyze non-native radical cyclizations, including the spirocyclization of arenes to produce bicyclic products. researchgate.net These biocatalytic approaches provide a sustainable and highly selective alternative to traditional chemical methods for accessing key structural components of the target spirocycle.
| Enzyme System | Transformation | Key Advantage | Reference |
|---|---|---|---|
| Chloroperoxidase (CPO), Glucose Oxidase (GOx), Alcohol Dehydrogenase | Conversion of hydroxy-functionalized furans to spirocyclic ketals/lactones | One-pot, multi-enzyme cascade for high efficiency and stereocontrol | acs.org |
| Engineered CarH Enzyme (CarH*) | Radical-mediated spirocyclization by dearomatization of arenes | Catalyzes non-native reactions with enhanced reactivity and selectivity | researchgate.net |
| Cytochrome P450s, Multicopper Oxidases | Regio- and stereoselective oxidative coupling and rearrangement | Precise control over spirocyclization of phenols and indoles | mdpi.comresearchgate.net |
Photoredox Catalysis and Electrosynthesis
Photoredox catalysis and electrosynthesis are powerful modern techniques that utilize light energy or electricity, respectively, to drive chemical reactions. These methods often proceed through radical intermediates, enabling unique transformations under exceptionally mild conditions and avoiding the need for harsh reagents.
Photoredox Catalysis: Visible-light photoredox catalysis has proven effective for constructing spirocyclic systems. This approach can facilitate radical cascade reactions that enable dearomative difunctionalization, forming complex spirocyclic motifs in a single step. researchgate.net By generating radical intermediates from simple starting materials, it is possible to construct multiple C-O, C-C, and C-N bonds simultaneously. researchgate.net Another powerful strategy involves the synergistic use of photoredox and hydrogen atom transfer (HAT) catalysis to synthesize γ-butyrolactones directly from allylic alcohols and a CO₂ source, representing a highly efficient carboxylative cyclization method. acs.org
Electrosynthesis: Electrosynthesis offers a sustainable alternative to traditional redox chemistry by replacing chemical oxidants or reductants with electricity. This method has been successfully applied to the synthesis of γ-butyrolactones from biomass-derived feedstocks like furoic acid. nih.govresearchgate.net In a one-pot, mediator-free process, furoic acid is electrochemically oxidized to an intermediate which is then hydrogenated in the same cell to yield γ-butyrolactone with high selectivity and yield. nih.gov This cascaded electrochemical protocol is scalable and represents a green approach to producing key lactone building blocks. nih.govresearchgate.net
| Methodology | Energy Source | Typical Precursors | Key Transformation | Advantages | Reference |
|---|---|---|---|---|---|
| Photoredox Catalysis | Visible Light | Biaryls, Oxime Esters, Allylic Alcohols | Radical Spirocyclization / Dearomatization | Mild conditions, high functional group tolerance, forms multiple bonds in one step | researchgate.netacs.org |
| Electrosynthesis | Electricity | Furoic Acid (from biomass) | Cascaded Oxidation-Hydrogenation | Avoids chemical redox agents, scalable, sustainable | nih.govresearchgate.net |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. spirochem.com These benefits include precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, improved reproducibility, and seamless scalability from laboratory experimentation to industrial production. spirochem.comacs.org
This technology is particularly well-suited for the multi-step synthesis of complex molecules and the rapid generation of compound libraries. acs.orgmdpi.com For instance, sequential flow processes have been developed for the synthesis of various heterocycles, including γ-lactams. uc.pt By combining or interchanging different reaction modules, a divergent multi-step synthesis can be easily accomplished, which would be far more labor-intensive in batch mode. acs.org The integration of in-line purification and analysis techniques further streamlines the synthetic process, allowing for the production of high-purity compounds without traditional workup steps. uc.pt The application of flow chemistry enables the efficient, safe, and scalable production of the this compound scaffold and its derivatives, making it a powerful tool in both drug discovery and process development. spirochem.commdpi.com
Divergent Synthesis Strategies for Analog Library Generation
Divergent synthesis is a powerful strategy for generating chemical libraries, where a common intermediate is converted into a diverse range of structurally distinct analogues. This approach is highly efficient for exploring structure-activity relationships in drug discovery. Advanced methodologies like flow chemistry are particularly amenable to creating such libraries. mdpi.com
In the context of spirocyclic lactams, divergent strategies can be employed to modify the core structure. For example, a flow chemistry setup can be designed where a central building block is reacted with a variety of reagents in parallel reactors to quickly assemble a library of derivatives. mdpi.com The ability to easily interchange different reaction modules allows for the creation of a wide array of analogues from a single synthetic platform. acs.org
A specific example involves the synthesis of a library of β-aminophenols from a common epoxy ether intermediate. mdpi.com The epoxide, synthesized in a flow reactor, is then reacted with a variety of primary, secondary, and tertiary amines in subsequent flow modules to generate the final library of compounds with good yields and regiocontrol. mdpi.com Such strategies can be readily adapted to the this compound scaffold, allowing for systematic modification of substituents on both the lactone and lactam rings to generate extensive analog libraries for biological screening.
Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System
No specific studies detailing the ring-opening or ring-expansion reactions of the this compound system have been found in a review of available scientific literature. Such reactions are plausible, potentially initiated by nucleophilic attack at one of the carbonyl carbons, leading to the cleavage of either the lactone or the lactam ring. The regioselectivity of such an attack would likely depend on the relative electrophilicity of the carbonyl groups and the reaction conditions employed. Similarly, conditions that could lead to ring-expansion, such as treatment with diazomethane (B1218177) or other reagents known for inducing such transformations in cyclic ketones, have not been reported for this specific spirocycle.
Functional Group Interconversions and Derivatization Strategies at Core Scaffolds
Information regarding specific functional group interconversions or derivatization strategies for this compound is not documented. General strategies for related structures might involve the reduction of one or both carbonyl groups to hydroxyl functions or their conversion to thiocarbonyls. The secondary amine within the piperidine (B6355638) ring presents a site for N-alkylation, N-acylation, or other modifications. However, without experimental data, the feasibility and outcomes of these transformations on this specific scaffold remain speculative.
Nucleophilic and Electrophilic Reactivity Profiles
A detailed reactivity profile of this compound towards nucleophiles and electrophiles has not been characterized. It can be hypothesized that the two carbonyl carbons are the primary electrophilic sites, susceptible to attack by various nucleophiles. The nitrogen atom of the lactam and the oxygen of the lactone possess lone pairs, suggesting potential for nucleophilic character, although the amide resonance would significantly reduce the nucleophilicity of the nitrogen. The α-carbons to the carbonyl groups could potentially be deprotonated to form enolates, which would act as nucleophiles. However, no specific experimental studies have been published to confirm these theoretical reactivity patterns.
Reaction Kinetic and Thermodynamic Studies
Kinetic and thermodynamic data for any reactions involving this compound are absent from the scientific literature. Such studies would be essential for understanding reaction rates, activation energies, and the relative stability of reactants, intermediates, and products in any potential transformation.
Investigation of Reaction Mechanisms via Spectroscopic and Computational Methods
No published studies have utilized spectroscopic techniques (such as in-situ NMR or IR) or computational methods (like Density Functional Theory) to investigate the reaction mechanisms of this compound. These methods would be invaluable for elucidating transition states, reaction pathways, and the electronic factors governing the compound's reactivity.
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 1 Oxa 7 Azaspiro 4.5 Decane 2,6 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy serves as the cornerstone for the structural determination of organic molecules. For 1-Oxa-7-azaspiro[4.5]decane-2,6-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for deciphering the intricate network of covalent bonds and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, correlations would be expected between the geminal protons on the piperidine (B6355638) and tetrahydrofuran (B95107) rings, as well as vicinal couplings between adjacent methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the structure.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the quaternary spiro-carbon by observing correlations from protons on adjacent carbons. It would also confirm the connectivity of the carbonyl groups to the neighboring methylene groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and three-dimensional structure of the molecule by identifying protons that are close in space. For this compound, NOESY could reveal through-space interactions between protons on the two different rings, helping to define their relative orientation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 2 | ~170 | - | - |
| 3 | ~45 | ~2.5 - 2.8 | m |
| 4 | ~25 | ~1.8 - 2.1 | m |
| 5 (Spiro) | ~80 | - | - |
| 6 | ~175 | - | - |
| 8 | ~50 | ~3.2 - 3.5 | m |
| 9 | ~30 | ~1.9 - 2.2 | m |
| 10 | ~30 | ~1.9 - 2.2 | m |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Solid-State NMR Applications for Polymorph and Solid-State Structure Analysis
In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. Solid-state NMR (ssNMR) is a powerful technique to probe these differences. By analyzing the chemical shifts and cross-polarization dynamics in the solid state, one can identify and characterize different polymorphic forms of this compound, which can have significant implications for its physical properties.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₁NO₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula.
Tandem Mass Spectrometry (MS/MS) for Deeper Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways could involve the cleavage of the spirocyclic rings, loss of carbon monoxide, and other rearrangements, which would help to confirm the proposed structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (predicted) | Possible Fragment Structure |
| 169.0739 | [M]⁺ (Molecular Ion) |
| 141 | [M - CO]⁺ |
| 113 | [M - 2CO]⁺ |
| 98 | Cleavage of the tetrahydrofuran ring |
| 70 | Cleavage of the piperidine ring |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the spiro center. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Mechanistic Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups of the lactone and the amide. The C-O stretching of the ether linkage in the tetrahydrofuran ring and the N-H stretching of the amide would also be prominent features.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching vibrations of the spirocyclic backbone would be expected to be Raman active.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| N-H Stretch | ~3200 - 3400 | Weak |
| C=O Stretch (Amide) | ~1680 - 1700 | Strong |
| C=O Stretch (Lactone) | ~1730 - 1750 | Strong |
| C-O Stretch (Ether) | ~1050 - 1150 | Moderate |
| C-N Stretch | ~1200 - 1350 | Moderate |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
The stereochemical assignment of chiral molecules like this compound, which possesses a spirocyclic center, is crucial for understanding its biological activity and chemical properties. Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides essential information on the three-dimensional arrangement of atoms.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. For this compound, CD spectroscopy would be instrumental in determining the absolute configuration of its stereocenters. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, would serve as a unique fingerprint for each enantiomer. By comparing experimental CD spectra with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration could be unambiguously assigned.
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. ORD and CD are related through the Kronig-Kramers transforms. An ORD spectrum provides complementary information to the CD spectrum and can be particularly useful in regions where the compound does not absorb strongly.
At present, specific CD and ORD spectral data for this compound are not available in the reviewed literature.
Chromatographic and Separation Science Methodologies for Purity and Isomer Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and purity assessment of synthesized compounds. A typical HPLC method development for this compound would involve a systematic approach to optimize various parameters to achieve a sharp, symmetrical peak with a reasonable retention time.
The process would involve:
Column Selection: A reversed-phase column (e.g., C18 or C8) would likely be the initial choice, given the polar nature of the dione (B5365651) and lactone functionalities.
Mobile Phase Optimization: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound.
Detector Selection: A UV detector would be suitable, monitoring at a wavelength where the carbonyl chromophores exhibit maximum absorbance.
A hypothetical data table for a developed HPLC method is presented below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Chiral Chromatography for Enantiomeric Excess Determination
For a chiral compound like this compound, determining the enantiomeric excess (% ee) of a synthetic sample is critical. Chiral chromatography is the most common and reliable method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The development of a chiral separation method would involve screening various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The mobile phase, typically a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), would be optimized to achieve baseline separation of the enantiomeric peaks.
A representative data table for a potential chiral HPLC method is shown below.
| Parameter | Condition |
| Chiral Column | Polysaccharide-based CSP |
| Mobile Phase | Hexane:Isopropanol (80:20) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 20 °C |
The enantiomeric excess would be calculated from the peak areas of the two enantiomers in the resulting chromatogram. Despite the established methodology, specific experimental data for the chiral separation of this compound is not currently reported in the scientific literature.
Applications of 1 Oxa 7 Azaspiro 4.5 Decane 2,6 Dione in Chemical Biology and Medicinal Chemistry Research Non Clinical Focus
Design and Synthesis of Molecular Probes for Biological Target Identification Research
Molecular probes are essential tools in chemical biology for the identification and characterization of biological targets. The 1-oxa-7-azaspiro[4.5]decane-2,6-dione scaffold can serve as a core structure for the design of such probes. By functionalizing the scaffold with reporter groups (e.g., fluorophores, biotin) and reactive moieties for covalent modification of target proteins, researchers can create probes to investigate novel biological pathways.
The synthesis of derivatives of the related 1-oxa-8-azaspiro[4.5]decane has been reported for the development of selective σ1 receptor ligands, demonstrating the chemical tractability of this scaffold for derivatization. nih.gov A similar approach could be applied to the this compound core, where synthetic handles can be introduced at various positions to attach linkers and reporter tags. For instance, the nitrogen atom of the piperidine (B6355638) ring could be a point for derivatization. These probes could then be used in biochemical enrichment assays coupled with quantitative proteomics to identify their cellular binding partners.
Table 1: Potential Functionalization Sites on this compound for Molecular Probe Development
| Position | Potential Modification | Reporter/Functional Group | Research Application |
| N7-position | Alkylation/Acylation | Linker for biotin (B1667282) or fluorophore | Target identification and validation |
| C8, C9, C10 | Substitution | Photoaffinity label | Covalent capture of target proteins |
Scaffold Diversity in Combinatorial Chemistry Libraries for Research Screening
Combinatorial chemistry is a powerful technique for generating large libraries of compounds for high-throughput screening. The 1-oxa-7-azaspiro[4.5]decane scaffold is an attractive core for such libraries due to its rigid, three-dimensional structure, which can explore chemical space not accessible by flatter, aromatic compounds. tandfonline.com
A study on the solution-phase parallel synthesis of a 162-member library based on the N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propane and -butane scaffold highlights the feasibility of creating diverse libraries from this core. nih.gov This was achieved through a multistage divergence strategy, introducing diversity at multiple points in the synthesis. nih.gov A similar strategy could be employed for the this compound scaffold to generate a library of compounds for screening against a wide range of biological targets. The inclusion of such spirocyclic scaffolds in screening libraries enhances their structural diversity, increasing the probability of identifying novel hit compounds. nih.gov
Enzyme Inhibitor Design Principles Based on Spirocyclic Scaffolds (Focus on mechanism of action at a molecular level)
Spirocyclic scaffolds are increasingly utilized in the design of enzyme inhibitors. Their rigid nature can pre-organize functional groups in a conformation that is complementary to the enzyme's active site, leading to high potency and selectivity. bldpharm.com The fixed spatial orientation of substituents on a spirocyclic core can lead to more specific interactions with amino acid residues in the active site compared to more flexible acyclic or monocyclic compounds.
At a molecular level, the mechanism of action of enzyme inhibitors based on spirocyclic scaffolds often involves key interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which are precisely positioned by the rigid framework. For example, in the optimization of SHP2 inhibitors, a spirocyclic scaffold was introduced to maintain the orientation of a primary amine group, preserving crucial hydrogen bond interactions. bldpharm.com For the this compound scaffold, the lactam carbonyls could act as hydrogen bond acceptors, while substituents on the piperidine or lactone rings could be designed to fit into specific hydrophobic pockets of an enzyme's active site. The rigidity of the spirocyclic core would reduce the entropic penalty upon binding, potentially leading to higher binding affinity.
Protein-Ligand Interaction Studies (In Vitro Research and Theoretical Modeling)
Understanding the interactions between a ligand and its protein target at the molecular level is crucial for rational drug design. In vitro techniques such as X-ray crystallography and NMR spectroscopy, combined with theoretical modeling, can provide detailed insights into these interactions. uni-leipzig.de The rigid nature of the this compound scaffold simplifies the conformational analysis of its derivatives, making them good candidates for such studies.
Theoretical modeling, including molecular docking and molecular dynamics simulations, can be used to predict the binding mode of this compound derivatives to a target protein. These computational methods can help in prioritizing compounds for synthesis and in vitro testing. For example, in the discovery of novel delta opioid receptor agonists with a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, docking and molecular dynamics simulations were used to suggest that the compounds bind to the orthosteric site. researchgate.net Similar computational approaches could be applied to derivatives of this compound to guide the design of potent and selective ligands.
Table 2: In Vitro and Theoretical Methods for Studying Protein-Ligand Interactions of Spirocyclic Scaffolds
| Method | Information Obtained | Relevance to this compound |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Elucidates the precise binding mode and key interactions |
| NMR Spectroscopy | Information on ligand binding, conformational changes, and dynamics | Confirms binding in solution and maps the interaction surface |
| Molecular Docking | Predicts the preferred binding orientation of the ligand | Guides the design of derivatives with improved binding affinity |
| Molecular Dynamics | Simulates the dynamic behavior of the protein-ligand complex | Assesses the stability of the binding mode over time |
Development of Receptor Antagonists/Agonists (Theoretical or In Vitro Research, focusing on molecular interaction)
The 1-oxa-7-azaspiro[4.5]decane scaffold has been explored for the development of receptor ligands. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists. nih.gov Another study focused on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. ebi.ac.uk These studies demonstrate the potential of the oxa-azaspiro[4.5]decane core to be adapted for targeting various receptors.
The development of receptor antagonists or agonists based on the this compound scaffold would involve designing derivatives that can selectively bind to the receptor's binding pocket and either block the action of the endogenous ligand (antagonist) or mimic its effect (agonist). The molecular interactions driving this activity would depend on the specific receptor but would likely involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions, all precisely positioned by the rigid spirocyclic core. For example, the lactam moieties could serve as key hydrogen bond acceptors, while the piperidine nitrogen could be protonated to form a salt bridge with an acidic residue in the receptor.
Role in Phenotypic Screening Libraries for Novel Biological Activity Discovery (Research phase, not therapeutic outcomes)
Phenotypic screening is a powerful approach for discovering compounds with novel biological activities without a priori knowledge of the molecular target. lifechemicals.com Screening libraries for phenotypic assays benefit from high chemical diversity, including a range of molecular scaffolds and three-dimensional shapes. lifechemicals.comenamine.net The inclusion of spirocyclic compounds like this compound and its derivatives in such libraries is highly desirable as they introduce structural complexity and occupy a different chemical space compared to traditional, flatter molecules. chemdiv.com
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, structurally related to the compound of interest, were synthesized and evaluated for their antitumor activity in cell-based assays. researchgate.netnih.gov This highlights how derivatives of the oxa-azaspirodecane scaffold can be included in phenotypic screens to identify novel biological effects. A library of this compound derivatives could be screened in a variety of phenotypic assays, such as those monitoring cell morphology, proliferation, or differentiation, to uncover unexpected biological activities and provide starting points for new drug discovery programs.
Future Research Directions and Challenges in the Academic Study of 1 Oxa 7 Azaspiro 4.5 Decane 2,6 Dione
Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency
The efficient and stereocontrolled synthesis of complex spiroheterocycles is a significant challenge in organic chemistry. Future research on 1-Oxa-7-azaspiro[4.5]decane-2,6-dione will necessitate a move beyond traditional synthetic methods toward more advanced and efficient catalytic systems. The development of novel pathways is crucial for generating structural analogs and building compound libraries for further investigation.
Key areas for exploration include:
Organocatalysis : The use of small organic molecules as catalysts offers a powerful strategy for asymmetric synthesis. Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have proven effective in constructing spirocyclic frameworks with high enantioselectivity. nih.govrsc.org Applying these systems to the synthesis of the target scaffold could provide access to optically pure enantiomers, which is critical for studying biological activity.
Transition-Metal Catalysis : Combining organocatalysis with transition-metal catalysis has emerged as a robust toolbox for synthesizing optically pure compounds containing chiral quaternary centers, a defining feature of spirocycles. scispace.com Rhodium(I)-catalyzed cycloisomerization and cascade reactions have also been successfully employed to create complex azaspiro compounds. acs.org
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and purification steps. nih.govresearchgate.net Designing an MCR to assemble the this compound core would represent a significant advancement in synthetic efficiency and align with the principles of green chemistry. nih.gov
| Catalytic System | Potential Advantages | Key Challenges | Relevant Research Area |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) Organocatalysis | High stereoselectivity, mild reaction conditions, diverse activation modes. nih.gov | Substrate scope limitations, catalyst sensitivity. | Asymmetric Spirocyclization |
| Chiral Phosphoric Acid Catalysis | Excellent enantiocontrol in cyclization reactions, operational simplicity. rsc.org | Controlling regioselectivity in complex substrates. | Enantioselective Cycloadditions |
| Transition-Metal Catalysis (e.g., Rh, Pd) | High efficiency in cascade reactions, construction of complex ring systems. scispace.comacs.org | Catalyst cost and toxicity, optimization of reaction conditions. | Cycloisomerization/Cascade Reactions |
| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, rapid library synthesis. nih.govresearchgate.net | Discovery of suitable reaction pathways and compatible starting materials. | Green Chemistry/Combinatorial Synthesis |
Investigation of Unprecedented Chemical Transformations and Reactivity Profiles
The unique structural constraints of the this compound scaffold, with its strained spirocenter and two distinct heterocyclic rings, suggest a rich and potentially novel reactivity profile. A thorough investigation into its chemical behavior is essential for its application as a versatile building block in synthetic chemistry.
Future studies should focus on:
Ring-Opening Reactions : Selective opening of either the γ-lactone or the glutarimide (B196013) ring could provide access to highly functionalized linear molecules that are difficult to synthesize through other means. The reactivity of spiro-fused β-lactams, for instance, often involves selective ring-opening, a principle that could be extended to this γ-lactam/lactone system. researchgate.net
Cycloaddition Reactions : The lactam and lactone moieties can be modified to incorporate dienophilic or diene functionalities. For example, studies on rigid 1-azadienes derived from methylene (B1212753) γ-lactams have shown their utility in cycloaddition reactions to form new spiro-γ-lactams with high stereospecificity. acs.org Exploring similar transformations could lead to the construction of more complex polycyclic systems.
Functionalization : Developing methodologies for the selective functionalization of the carbon and nitrogen atoms within the bicyclic system is crucial for creating derivatives. This would enable the tuning of the molecule's physicochemical properties for various applications.
Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from molecular design to synthesis planning. nih.govnih.gov Applying these computational tools to the study of this compound can significantly accelerate the pace of discovery.
Key applications include:
Computer-Aided Synthesis Planning (CASP) : AI-driven retrosynthesis tools can analyze the target spirocycle and propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.govresearchgate.net These programs learn from vast databases of chemical reactions to predict plausible reaction pathways. nih.gov
Reaction Outcome and Yield Prediction : ML models can be trained on experimental data to predict the success and yield of potential reactions, saving time and resources by prioritizing high-probability experiments. pharmaphorum.comdigitellinc.com This is particularly valuable when exploring novel catalytic systems or complex reaction conditions.
De Novo Molecular Design : Generative AI models can design novel derivatives of the this compound scaffold with optimized properties. By defining desired parameters (e.g., solubility, potential for specific protein binding), these models can generate virtual libraries of new compounds for subsequent synthesis and testing. nih.gov
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Retrosynthesis Planning (CASP) | Identify novel and efficient synthetic routes to the core scaffold and its derivatives. nih.gov | Reduces time for synthesis design; uncovers non-intuitive pathways. |
| Forward Reaction Prediction | Predict the products and yields of unknown reactions involving the spirocycle. pharmaphorum.com | Prioritizes promising reactions for laboratory validation; minimizes failed experiments. |
| Property Prediction | Estimate physicochemical and biological properties of virtual derivatives. | Accelerates the design-make-test-analyze cycle by pre-screening candidates. nih.gov |
| Generative Molecular Design | Create novel spiro-compound structures with desired characteristics. | Expands the explorable chemical space for new biological targets or materials. |
Development of Sustainable and Economical Synthesis Routes and Degradation Pathways
Modern chemical synthesis places a strong emphasis on sustainability and environmental impact. Future academic work on this compound should prioritize the development of green and cost-effective synthetic protocols.
Research in this area should include:
Biocatalysis : The use of engineered enzymes offers a highly sustainable method for producing chiral molecules. A biocatalytic approach, such as using stereodivergent carbene transferases, could provide an asymmetric synthesis for azaspirocycles under mild, aqueous conditions. chemrxiv.org
Green Solvents and Conditions : Exploring syntheses in environmentally benign solvents (e.g., water, ethanol) or under solvent-free conditions is critical. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the creation of spiroheterocycles, often with reduced energy consumption. rsc.org
Degradation Pathway Analysis : Understanding the environmental fate of the compound is crucial. Both the lactam and lactone rings are susceptible to hydrolysis. researchgate.net Studies on the abiotic and biotic degradation pathways are necessary to assess its persistence and potential for bioaccumulation. The degradation of related compounds like caprolactam has been studied and could serve as a model. rug.nl
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Real-time Analysis
A deep understanding of reaction mechanisms, kinetics, and intermediate species is fundamental to optimizing synthetic pathways. Advanced spectroscopic techniques that allow for in situ, real-time monitoring are invaluable for gaining these insights. youtube.com
Future research would benefit from the application of:
Raman and Infrared (IR) Spectroscopy : These vibrational spectroscopy techniques can provide molecular-level information about the compounds in a reaction mixture without the need for sampling. mdpi.com They are powerful tools for tracking the consumption of reactants, the formation of products, and the appearance of transient intermediates. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ NMR allows for the continuous monitoring of a reaction as it occurs within the NMR spectrometer, providing detailed structural information on all species present in solution.
Mass Spectrometry (MS) : Real-time MS techniques can be coupled with reaction systems to monitor changes in the molecular weight of species present, helping to identify intermediates and byproducts and to elucidate complex reaction networks.
| Technique | Type of Information Provided | Advantages for Spirocycle Synthesis |
|---|---|---|
| Raman Spectroscopy | Vibrational modes, molecular fingerprinting. mdpi.com | Non-invasive, suitable for aqueous and non-aqueous systems, provides real-time kinetic data. |
| FTIR Spectroscopy | Functional group analysis, concentration changes. researchgate.net | High sensitivity to changes in chemical bonding, well-established for reaction monitoring. |
| In Situ NMR Spectroscopy | Detailed structural elucidation of all soluble species. | Unambiguous identification of intermediates and products, provides mechanistic insights. |
Expanding the Biological Target Landscape through Rational Design and High-Throughput Screening (Research, not clinical applications)
Spirocyclic scaffolds are increasingly valuable in drug discovery due to their structural rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. lifechemicals.comnih.gov The this compound core is a novel framework for which the biological potential is completely unknown. A systematic exploration of its biological target landscape is a critical future direction.
Research efforts should be directed towards:
Rational Design and Library Synthesis : Based on the core scaffold, computational methods can be used to design libraries of derivatives with diverse physicochemical properties. These libraries can then be synthesized using efficient methods, such as the novel pathways developed in Section 7.1. Diversity-oriented synthesis (DOS) strategies are particularly useful for creating structurally diverse spiro-scaffolds. nih.gov
High-Throughput Screening (HTS) : The synthesized compound libraries can be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, using HTS technologies. ewadirect.com This allows for the rapid identification of "hit" compounds that modulate the activity of a specific target. lifechemicals.com For example, libraries of other spiro compounds, such as spiro-oxindoles and spiro-lactams, have been successfully screened to identify potent inhibitors of cancer cell lines and viruses. nih.govnih.govnih.gov
Target Identification : For compounds that show interesting phenotypic effects in cell-based assays (e.g., inhibition of cancer cell proliferation), subsequent research will be needed to identify the specific molecular target responsible for the observed activity. nih.gov
This systematic approach, combining rational design with large-scale screening, will be instrumental in uncovering the therapeutic potential of the this compound chemical class for future drug discovery research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
